molecular formula C9H10O2 B1664087 2'-Hydroxypropiophenone CAS No. 610-99-1

2'-Hydroxypropiophenone

Cat. No. B1664087
Key on ui cas rn: 610-99-1
M. Wt: 150.17 g/mol
InChI Key: KDUWXMIHHIVXER-UHFFFAOYSA-N
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Patent
US05786374

Procedure details

15 g of 1-(2-hydroxyphenyl)-1-propanone are added dropwise to 170 ml of a 40% aqueous solution of potassium hydroxide. To this emulsion are then added, in increments, 31.2 g of hydroxylamine hydrochloride and the mixture is stirred for 4 h at 0°-5° C. The reaction mixture is then acidified with 150 ml of concentrated hydrochloric acid, the precipitated product is isolated by filtration, washed with water and dried, giving 1-(2-hydroxyphenyl)-1-propanone oxime having a melting point of 88°-90° C.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[CH2:9][CH3:10].[OH-:12].[K+].Cl.[NH2:15]O>Cl>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[N:15][OH:12])[CH2:9][CH3:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(CC)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
31.2 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 4 h at 0°-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated product is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(CC)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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